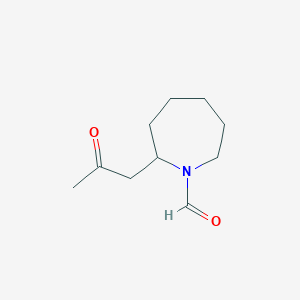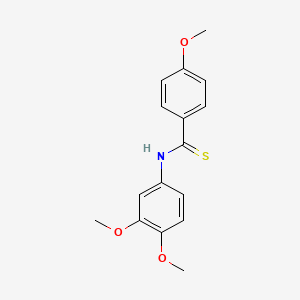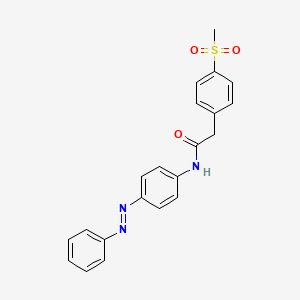
1-Phenylmelatonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylmelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of the brain. Melatonin is known for its role in regulating sleep-wake cycles and has various physiological and pharmacological effects, including antioxidant and neuroprotective properties . This compound retains some of these properties while exhibiting unique characteristics due to the addition of a phenyl group.
Métodos De Preparación
The synthesis of 1-Phenylmelatonin typically involves the reaction of melatonin with phenylhydrazine under specific conditions. One common method includes the solvent-free reaction of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone . This reaction is scalable and can be performed with high yields, making it suitable for industrial production.
Análisis De Reacciones Químicas
1-Phenylmelatonin undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1-Phenylmelatonin exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G protein-coupled receptors that regulate circadian rhythms and various physiological processes . The phenyl group enhances its binding affinity and selectivity for these receptors, leading to more potent effects compared to melatonin .
Comparación Con Compuestos Similares
1-Phenylmelatonin can be compared to other melatonin derivatives, such as:
N-Acetyl-5-methoxytryptamine (Melatonin): The parent compound, known for its role in sleep regulation and antioxidant properties.
6-Chloromelatonin: A derivative with enhanced receptor binding affinity and selectivity.
5-Methoxy-N-acetyltryptamine: Another melatonin analog with similar physiological effects.
This compound stands out due to its unique phenyl group, which enhances its pharmacological properties and makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1-phenylindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22) |
Clave InChI |
MHWIVZQVAFEKPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)


![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)



![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)


